14H-Benzo[c]benzofuro[2,3-a]carbazole
Overview
Description
14H-Benzo[c]benzofuro[2,3-a]carbazole is a complex polycyclic aromatic compound with the molecular formula C22H13NO. It is known for its unique structural arrangement, which includes fused benzene, furan, and carbazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14H-Benzo[c]benzofuro[2,3-a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. For instance, starting materials such as 2-aminobiphenyl and 2-bromobenzofuran can undergo a palladium-catalyzed coupling reaction followed by cyclization to form the desired compound .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 14H-Benzo[c]benzofuro[2,3-a]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
14H-Benzo[c]benzofuro[2,3-a]carbazole has several scientific research applications:
Organic Electronics: This compound is studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Medicinal Chemistry: Researchers are exploring its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Material Science: It is investigated for its use in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 14H-Benzo[c]benzofuro[2,3-a]carbazole is primarily related to its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it is believed to exert its effects by binding to specific sites on proteins, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Carbazole: A simpler structure with only a carbazole ring.
Benzofuran: Contains a benzene ring fused to a furan ring.
Benzo[c]carbazole: Similar structure but lacks the furan ring.
Uniqueness: 14H-Benzo[c]benzofuro[2,3-a]carbazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .
Properties
IUPAC Name |
3-oxa-24-azahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4,6,8,11,13,15,18,20,22-undecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)23-21(19)22-20(14)16-10-4-6-12-18(16)24-22/h1-12,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIFTKAURXNERI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C2C5=CC=CC=C5O4)NC6=CC=CC=C63 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286827 | |
Record name | 14H-Benzo[c]benzofuro[2,3-a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1678511-52-8 | |
Record name | 14H-Benzo[c]benzofuro[2,3-a]carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1678511-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 14H-Benzo[c]benzofuro[2,3-a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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